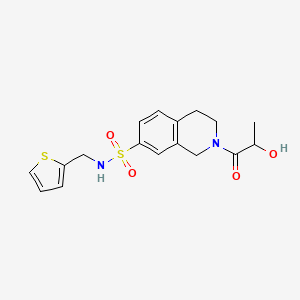

2-lactoyl-N-(2-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline sulfonamides involves strategic modifications to enhance potency and selectivity for targeted enzyme inhibition. For example, the addition of nonpolar substituents to the sulfonamide nitrogen has led to inhibitors with high inhibitory potency and selectivity, indicating the critical role of structural modifications in enhancing chemical efficacy (Grunewald et al., 2005).

Molecular Structure Analysis

Molecular modeling studies highlight the significance of the sulfonamide -NH- in forming hydrogen bonds, impacting the compound's binding and activity. Structural analysis through crystal structures provides insights into the interactions between sulfonamides and enzyme active sites, guiding the design of more potent and selective compounds (Grunewald et al., 2006).

Chemical Reactions and Properties

Chemical modifications, such as the introduction of fluoromethyl groups, aim to increase lipophilicity and potential blood-brain barrier penetration, reflecting the chemical's adaptability for targeted therapeutic applications. These modifications influence the compound's reactivity and interactions with biological targets (Romero et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for the chemical's application and effectiveness. While specific details for "2-lactoyl-N-(2-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide" are not provided, related compounds exhibit varied physical properties influenced by their structural features, impacting their pharmacokinetic profiles and usability (Bougheloum et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis of Aza-heterocycles

The research by Padwa et al. (2002) discusses a method to prepare fused isoquinoline lactams through a tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylenamides, highlighting the synthetic utility of these reactions in constructing natural product scaffolds and novel spiro-heterocycles with significant stereochemical control (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).

Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)

Grunewald et al. (2005) synthesized and evaluated 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines for their PNMT inhibitory potency and selectivity. These compounds showed high inhibitory potency and selectivity, suggesting their potential in therapeutic applications targeting PNMT (Grunewald, Romero, & Criscione, 2005).

Matrix Metalloproteinase (MMP) Inhibitors

Ma et al. (2004) report on tetrahydroisoquinoline-based sulfonamide hydroxamates as potent MMP inhibitors, demonstrating their effectiveness across several MMPs with observed isozyme selectivity. This study points to the potential of these compounds in the development of treatments for diseases where MMP activity is a contributing factor (Ma, Wu, Yang, Li, Li, & Ye, 2004).

Radical Cyclizations to Form Polycyclic Imines

Zhang et al. (2013) explored radical cyclizations of cyclic ene sulfonamides, leading to stable bicyclic and tricyclic aldimines and ketimines. This study reveals the chemical transformations possible with sulfonamide compounds and their applications in synthesizing complex imine structures (Zhang, Hay, Geib, & Curran, 2013).

Sulfonamide Hybrids with Biological Activity

The review by Ghomashi et al. (2022) highlights recent advances in designing and developing sulfonamide hybrids with various pharmacological activities, including antibacterial, anti-cancer, and anti-neuropathic pain effects. This comprehensive overview underscores the versatility and significant therapeutic potential of sulfonamide-based compounds (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Eigenschaften

IUPAC Name |

2-(2-hydroxypropanoyl)-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-12(20)17(21)19-7-6-13-4-5-16(9-14(13)11-19)25(22,23)18-10-15-3-2-8-24-15/h2-5,8-9,12,18,20H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUIYOLAAJXLCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)

![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)

![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)